molecular formula C7H14O6 B3041929 Methyl beta-d-fructopyranoside CAS No. 4208-77-9

Methyl beta-d-fructopyranoside

Cat. No. B3041929
CAS RN: 4208-77-9
M. Wt: 194.18 g/mol
InChI Key: APKXYJAUJLWHFF-MVIOUDGNSA-N
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Description

Methyl beta-D-fructopyranoside is a type of glycoside derived from the ketose D-fructose . It is the thermodynamically most stable methyl glycoside of D-fructose . The compound is sourced from the herbs of Pteris semipinnata .


Synthesis Analysis

The synthesis of Methyl beta-D-fructopyranoside involves a modified procedure where D-fructose is dissolved in methanol and acetyl chloride is added at room temperature . The reaction is stirred for 25 hours .


Molecular Structure Analysis

In Methyl beta-D-fructopyranoside, the pyranose ring is close to being an ideal 2C5 chair . The compound forms bilayers involving a complex hydrogen-bonding pattern of five independent hydrogen bonds .


Physical And Chemical Properties Analysis

Methyl beta-D-fructopyranoside has a molecular formula of C7H14O6 and an average mass of 194.182 Da . It is a powder in physical form . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 380.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C .

Scientific Research Applications

Synthesis of Fructose-based Surfactants

Methyl β-D-fructopyranoside is used in the synthesis of a new class of surfactants . These surfactants are based on bioderived building blocks including fructose, fatty acid methyl esters (FAME), and hydroxy propionitrile (cyanoethanol, 3-HP) . The produced surfactants have excellent properties with critical micelle concentrations and Krafft points comparable to current glucose-based surfactants .

Biomass Valorization

Methyl β-D-fructopyranoside plays a role in biomass valorization, which is a sustainable alternative to petroleum-based energy and commodities . In this context, copper radical oxidases (CROs) from Auxiliary Activity Family 5/Subfamily 2 (AA5_2) are attractive biocatalysts for the selective oxidation of primary alcohols to aldehydes . Methyl β-D-fructopyranoside is used in the production of renewable plastic polymer precursors and other chemicals .

Production of Aryl Alcohol Oxidases

Methyl β-D-fructopyranoside is used in the production of aryl alcohol oxidases (AAOs). Two homologues from the filamentous fungi Fusarium graminearum and F. oxysporum have been defined as predominant AAOs . These AAOs have weak activity on carbohydrates, but instead efficiently oxidize specific aryl alcohols .

Oxidation of Hydroxymethyl Furfural (HMF)

Both Fgr AAO and Fox AAO, which are produced using Methyl β-D-fructopyranoside, oxidize hydroxymethyl furfural (HMF) directly to 5-formyl-2-furoic acid (FFCA) . This process is significant in the production of renewable plastic polymer precursors .

Desymmetrization of Glycerol

Methyl β-D-fructopyranoside is used in the desymmetrization of the bioproduct glycerol to the uncommon L-isomer of glyceraldehyde . This process is important in the production of high-value bio-products through selective derivatization .

Chemical Industry

Methyl β-D-fructopyranoside is used in the chemical industry due to its various properties . It is used in the production of various products including detergents, softeners, cosmetics, coatings, and personal care products .

Safety and Hazards

Methyl beta-D-fructopyranoside is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKXYJAUJLWHFF-MVIOUDGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(CO1)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl b-D-fructopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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